2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]propan-2-ol
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Overview
Description
2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]propan-2-ol is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methoxyphenyl group attached to the isoxazole ring, which is further connected to a propanol group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]propan-2-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydroximinoyl chlorides with terminal alkynes under mild conditions to form the isoxazole ring . Another method includes the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. Companies like ChemScene and Benchchem offer bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.
Scientific Research Applications
2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-Methoxyphenyl)isoxazol-5-yl)ethanol
- 3-(2-Methoxyphenyl)isoxazol-5-yl)methanol
- 2-(3-(4-Chlorophenyl)isoxazol-5-yl)ethanol
- 3-(4-Bromophenyl)isoxazol-5-yl)methanol
Uniqueness
2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]propan-2-ol is unique due to its specific structural features, such as the presence of a methoxyphenyl group and a propanol group.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,15)12-8-11(14-17-12)9-4-6-10(16-3)7-5-9/h4-8,15H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRUYUMIQVLDSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NO1)C2=CC=C(C=C2)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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